2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
- 2-(methylsulfanyl)-N-{3-[(1H-imidazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
- 2-(methylsulfanyl)-N-{3-[(1H-triazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a pyrazole ring and a methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-(pyrazol-1-ylmethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-23-17-15(7-3-8-18-17)16(22)20-14-6-2-5-13(11-14)12-21-10-4-9-19-21/h2-11H,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXJOHRVLMZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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